molecular formula C11H14BrFIN3 B7573789 2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide

2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide

Cat. No. B7573789
M. Wt: 414.06 g/mol
InChI Key: KCUQRKSNFRTHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide is a chemical compound that has been used in scientific research for its potential therapeutic applications. It is commonly referred to as BFCG1 and belongs to the class of guanidine derivatives.

Mechanism of Action

The exact mechanism of action of BFCG1 is not fully understood, but it is believed to act on various ion channels and receptors in the nervous system. BFCG1 has been shown to block voltage-gated sodium channels and enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and analgesic effects. It has also been found to inhibit the activity of the TRPV1 receptor, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
BFCG1 has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce the frequency and duration of seizures in epileptic rats and mice. BFCG1 has also been shown to reduce pain and inflammation in models of neuropathic pain and arthritis. Additionally, BFCG1 has been found to have a neuroprotective effect in models of ischemia and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using BFCG1 in lab experiments is its potential therapeutic applications in various diseases. BFCG1 has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, which may be useful in developing new treatments for these conditions. However, one limitation of using BFCG1 is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on BFCG1. One area of interest is its potential therapeutic applications in cancer. BFCG1 has been found to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy and safety in human trials. Another area of interest is its potential use as a neuroprotective agent in traumatic brain injury and stroke. BFCG1 has been shown to have a neuroprotective effect in animal models, and further studies are needed to determine its clinical potential. Additionally, further studies are needed to investigate the mechanism of action of BFCG1 and its effects on ion channels and receptors in the nervous system.

Synthesis Methods

The synthesis of BFCG1 involves the reaction of 2-bromo-5-fluorobenzylamine with cyclopropylguanidine in the presence of a reducing agent. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt of BFCG1. The purity and yield of the final product can be improved by using different solvents and reaction conditions.

Scientific Research Applications

BFCG1 has been studied for its potential therapeutic applications in various diseases, including cancer, epilepsy, and neuropathic pain. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties in animal models. BFCG1 has also been investigated for its ability to modulate ion channels and receptors in the nervous system, which may contribute to its pharmacological effects.

properties

IUPAC Name

2-[(2-bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN3.HI/c12-10-4-1-8(13)5-7(10)6-15-11(14)16-9-2-3-9;/h1,4-5,9H,2-3,6H2,(H3,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUQRKSNFRTHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=NCC2=C(C=CC(=C2)F)Br)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.